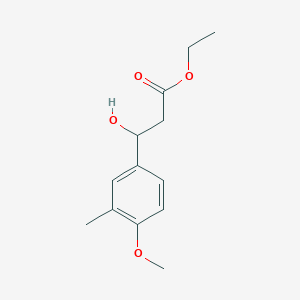![molecular formula C10H13F2NO B13688433 (R)-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol](/img/structure/B13688433.png)
(R)-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol is a chiral compound with a unique structure that includes an aminoethyl group, a phenyl ring, and two fluorine atoms attached to an ethanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(1-Aminoethyl)phenylboronic acid and 2,2-difluoroethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction. The reaction mixture is heated to a specific temperature, and the progress is monitored using techniques such as thin-layer chromatography (TLC).
Purification: The product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters.
Automated Purification Systems: Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
®-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ®-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(1-Aminoethyl)phenylboronic acid: Shares the aminoethyl and phenyl groups but lacks the difluoroethanol moiety.
2,2-Difluoroethanol: Contains the difluoroethanol group but lacks the aminoethyl and phenyl groups.
Uniqueness
®-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C10H13F2NO |
|---|---|
Poids moléculaire |
201.21 g/mol |
Nom IUPAC |
2-[3-(1-aminoethyl)phenyl]-2,2-difluoroethanol |
InChI |
InChI=1S/C10H13F2NO/c1-7(13)8-3-2-4-9(5-8)10(11,12)6-14/h2-5,7,14H,6,13H2,1H3 |
Clé InChI |
NNNBRAACNYLATK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)C(CO)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Fluoro-5-(7'-methylsulfonylspiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-4'-yl)oxybenzonitrile](/img/structure/B13688398.png)
![[3-(tert-Butyl)phenyl]trimethylsilane](/img/structure/B13688404.png)



